molecular formula C15H19N3O2S B2609291 N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide CAS No. 1252349-73-7

N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide

Cat. No. B2609291
CAS RN: 1252349-73-7
M. Wt: 305.4
InChI Key: FAKKZPGPHOTTFI-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and depression.

Mechanism of Action

N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide increases the levels of GABA in the brain, which can lead to a reduction in neuronal activity and a decrease in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity and a decrease in seizure activity and anxiety-like behavior. N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide in lab experiments is its selectivity for GABA aminotransferase. This allows researchers to specifically target this enzyme and study its effects on GABA levels in the brain. One limitation of using N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide in lab experiments is its potency, which can make it difficult to accurately dose and control for any potential side effects.

Future Directions

There are several potential future directions for the study of N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide. One area of research could focus on its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Another area of research could focus on the development of more selective and potent inhibitors of GABA aminotransferase. Additionally, the effects of long-term use of N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide on GABA levels and neuronal activity in the brain should be further investigated.

Synthesis Methods

N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with thiophene-2-carboxylic acid to form the corresponding acid anhydride. The acid anhydride is then reacted with 1-cyanopropylamine to form N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide.

Scientific Research Applications

N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. In preclinical studies, N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-12(9-16)17-14(19)11-5-3-7-18(10-11)15(20)13-6-4-8-21-13/h4,6,8,11-12H,2-3,5,7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKKZPGPHOTTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1CCCN(C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide

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